molecular formula C18H16Br2N2O2S B2497463 (Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-63-6

(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2497463
CAS No.: 865162-63-6
M. Wt: 484.21
InChI Key: OQAPFPHSSXKDOR-UZYVYHOESA-N
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Description

(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and chemical biology research. As part of a class of compounds known for their diverse biological activities, this chemical serves as a valuable intermediate for the design and synthesis of novel therapeutic agents. Its structure, featuring a benzothiazole core substituted with bromine atoms and a 2-ethoxyethyl side chain, is closely related to other documented compounds that exhibit promising anticancer and antimicrobial properties in preliminary in vitro studies . The mechanism of action for benzothiazole derivatives can be multifaceted. Research on analogous structures suggests potential activity through the inhibition of specific enzymes or modulation of receptor pathways involved in cell proliferation and apoptosis, making them compelling candidates for oncology research . Furthermore, the presence of the bromine atom and an ethoxyethyl chain may enhance interactions with microbial targets, positioning this compound as a potential scaffold for developing new antimicrobial therapies . The benzothiazole scaffold is also recognized in other pharmacological contexts, such as in compounds investigated for their activity as cannabinoid receptor ligands , indicating the potential for research in neurological and inflammatory diseases . From a chemical synthesis perspective, the compound can be utilized in further derivatization, including coupling reactions and the construction of more complex heterocyclic systems, due to its reactive imine and amide functional groups . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, and it is strictly not for human or veterinary use.

Properties

IUPAC Name

2-bromo-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Br2N2O2S/c1-2-24-10-9-22-15-8-7-12(19)11-16(15)25-18(22)21-17(23)13-5-3-4-6-14(13)20/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAPFPHSSXKDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminobenzenethiol and a suitable aldehyde or ketone.

    Ethoxyethyl Substitution: The ethoxyethyl group can be introduced through an alkylation reaction using ethyl bromoacetate or a similar reagent.

    Formation of the Ylidene Group: The final step involves the formation of the ylidene group through a condensation reaction with an appropriate benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and continuous processing to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states and functional groups.

    Condensation Reactions: The ylidene group can undergo condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Brominating Agents: Bromine, N-bromosuccinimide (NBS)

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Condensation Reagents: Aldehydes, ketones, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.

Scientific Research Applications

(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Biological Studies: It can be used as a probe to study various biological processes and interactions, including enzyme inhibition and receptor binding.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic, optical, or mechanical properties.

    Chemical Synthesis: It can serve as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of (Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis in antimicrobial applications.

Comparison with Similar Compounds

Structural and Electronic Modifications in Benzo[d]thiazol Derivatives

Key Compounds :

  • (Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-bromophenyl)ethan-1-one (3v): Features dual bromine substituents and a ketone group. Exhibits redshifted emission (λem = 580 nm) compared to non-brominated analogs due to enhanced electron-withdrawing effects .
  • (Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-(trifluoromethyl)phenyl)ethan-1-one (3z) : Substitution with a CF3 group increases molar absorptivity (ε = 1.2 × 10<sup>5</sup> M<sup>−1</sup>cm<sup>−1</sup>) and quantum yield (Φ = 0.45) in aggregated states .
  • Target Compound : The benzamide group replaces the ketone in 3v/3z, likely reducing electron-withdrawing effects but improving solubility via hydrogen bonding. Bromine at position 6 may sterically hinder aggregation, altering AIE behavior compared to 3v .

Table 1: Optical Properties of Selected Benzo[d]thiazol Derivatives

Compound Substituents (Position) λem (nm) Quantum Yield (Φ)
Target Compound 2-Br, 6-Br, 3-(2-ethoxyethyl) Data Unavailable
3v 4-Br (aryl), 4-Br (benzothiazol) 580 0.38
3z 4-Br, CF3 560 0.45

Reactivity of Bromine Substituents

The bromine at position 2 in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () undergoes nucleophilic substitution with secondary amines. Similarly, the 2-bromo group in the target compound may serve as a site for Suzuki coupling or amination, enabling functionalization for drug discovery or polymer synthesis .

Substituent Effects on Physicochemical Properties

  • 6-Bromo vs. 6-Methylsulfonyl : The related compound (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide () replaces bromine with a sulfonyl group, enhancing electron-withdrawing capacity and solubility. This substitution may reduce steric bulk compared to the target compound’s 6-bromo group .
  • Ethoxyethyl vs. Morpholinopropyl: The 2-ethoxyethyl chain in the target compound provides moderate polarity, whereas morpholinopropyl groups in 4c1 () introduce tertiary amines, increasing hydrophilicity and pH-dependent solubility .

Biological Activity

(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound is notable for its unique structural features, including bromine atoms and an ethoxyethyl group, which enhance its biological activity and solubility. The compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16Br2N2O Molecular Weight 371 29 \text{C}_{15}\text{H}_{16}\text{Br}_{2}\text{N}_{2}\text{O}\quad \text{ Molecular Weight 371 29 }

Key Features:

  • Bromine Atoms: Contribute to the compound's reactivity and biological interactions.
  • Ethoxyethyl Group: Enhances solubility and facilitates cellular uptake.
  • Benzothiazole Core: Known for diverse biological activities, including anticancer and antimicrobial properties.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It can bind to proteins and enzymes, potentially inhibiting their activity. This interaction may lead to various biological effects, such as:

  • Inhibition of Cell Proliferation: Particularly in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis: In antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in A431, A549, and H1299 cell lines, along with apoptosis-promoting effects . The dual action against both tumor growth and inflammatory responses positions these compounds as promising candidates for cancer therapy.

Antimicrobial Activity

Benzothiazole derivatives have also shown antibacterial and antifungal properties. The presence of halogen atoms (like bromine) in the structure enhances their effectiveness against various pathogens. Compounds similar to this compound have been studied for their ability to disrupt bacterial cell wall synthesis.

Research Findings

Study Findings
Kamal et al. (2010)Developed benzothiazole derivatives with notable anticancer activity.
El-Helby et al. (2019)Reported on the anti-inflammatory effects of benzothiazole compounds.
Recent Study on Compound B7Inhibited proliferation in A431, A549, H1299 cells; reduced IL-6 and TNF-α levels; involved AKT and ERK signaling pathway inhibition .

Case Studies

  • Compound B7 : A derivative that exhibited significant anticancer properties by promoting apoptosis and inhibiting cell cycle progression at low concentrations (1, 2, 4 µM). This study emphasizes the potential of benzothiazole derivatives in dual-action cancer therapies.
  • Antimicrobial Screening : Various derivatives have been tested against gram-positive bacteria, showing high efficacy due to their structural components that enhance interaction with microbial targets.

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